molecular formula C28H27N3O2S B11284403 (7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B11284403
M. Wt: 469.6 g/mol
InChI Key: JUIXIFHANQYDEJ-UHFFFAOYSA-N
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Description

The compound (7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a polycyclic heteroaromatic molecule featuring a tricyclic core with fused oxa- and triaza rings. Key structural attributes include:

  • Substituents: A 4-ethylphenylmethyl sulfanyl group at position 7, a 3-methylphenyl group at position 5, and a hydroxymethyl moiety at position 11.
  • Molecular Formula: Presumed to be C₂₇H₂₇N₃O₂S (based on structural analogs like the fluorophenyl derivative in ).
  • Synthesis: Likely derived via nucleophilic substitution or coupling reactions, analogous to triazole-based syntheses (e.g., sodium ethoxide-mediated thioether formation ).

However, explicit biological data are absent in the provided evidence.

Properties

Molecular Formula

C28H27N3O2S

Molecular Weight

469.6 g/mol

IUPAC Name

[7-[(4-ethylphenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

InChI

InChI=1S/C28H27N3O2S/c1-4-19-8-10-20(11-9-19)16-34-28-24-13-23-22(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)21-7-5-6-17(2)12-21/h5-12,14,32H,4,13,15-16H2,1-3H3

InChI Key

JUIXIFHANQYDEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC(=C5)C

Origin of Product

United States

Biological Activity

The compound (7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , identified by its complex structure and unique functional groups, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's intricate structure includes:

  • Triazatricyclo Core : A bicyclic framework that enhances its interaction with biological targets.
  • Sulfanyl Group : Known for diverse pharmacological activities.

Molecular Properties

PropertyValue
Molecular FormulaC28H27N3O2S
Molecular Weight469.6 g/mol
IUPAC NameThis compound
CAS Number892416-09-0

The biological activity of this compound is linked to its ability to interact with various molecular targets within biological systems. The presence of the sulfanyl group is particularly noteworthy as compounds containing sulfur often exhibit:

  • Antimicrobial Activity : Influencing microbial growth and resistance.
  • Anti-inflammatory Effects : Modulating inflammatory pathways in cells.

The compound's interactions can lead to modulation of signaling pathways that are crucial for cellular function and disease processes.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

  • Anticancer Potential :
    • Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
    • A study demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating potent activity.
  • Antimicrobial Properties :
    • The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • In vitro assays revealed a minimum inhibitory concentration (MIC) that suggests potential for developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • Investigations into the anti-inflammatory properties showed a reduction in pro-inflammatory cytokines in cell culture models.
    • The compound's ability to inhibit NF-kB signaling pathway was highlighted as a mechanism for its anti-inflammatory effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study FocusFindings
Breast Cancer CellsInduced apoptosis with IC50 values < 20 µM
Bacterial InfectionsMIC values ranging from 5 to 15 µg/mL
Inflammatory ModelsReduced TNF-alpha and IL-6 levels significantly

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The fluorophenyl analog may exhibit higher membrane permeability due to fluorine’s hydrophobic nature.
  • Solubility : The morpholine-containing derivative benefits from increased polarity, enhancing aqueous solubility.

Structural and Spectroscopic Comparisons

  • NMR Shifts : Analogous compounds (e.g., ) show that aryl substituents significantly influence chemical shifts. For instance, electron-donating groups (e.g., methoxy in ) upfield-shift adjacent protons, while electron-withdrawing groups (e.g., fluorine in ) cause downfield shifts.
  • Crystallography : Structural validation tools like SHELX and ORTEP are critical for confirming the tricyclic core’s conformation. Discrepancies in bond angles (e.g., O3—C12—C13 = 113.3° in vs. similar analogs) highlight steric effects from substituents.

Preparation Methods

Cyclization of α-Diazo-β-Keto Precursors

α-Diazo-β-keto compounds serve as versatile intermediates. Under copper catalysis, these precursors undergo intramolecular cyclization to form the oxa-aza bicyclic system. For example:

Cu(acac)2 (5 mol%) in DCE at 80°C for 12 hours yields a 78% cyclized product[1].\text{Cu(acac)}_2 \text{ (5 mol\%) in DCE at 80°C for 12 hours yields a 78\% cyclized product}.

Key parameters:

  • Solvent: 1,2-Dichloroethane (DCE).

  • Catalyst: Copper(II) acetylacetonate.

  • Temperature: 80–100°C.

Nitrogen Incorporation

Aza-Michael addition introduces nitrogen atoms into the framework. Using 3-methylphenyl isocyanate as the nitrogen source in THF at −20°C achieves regioselective amidation.

Sulfanyl Group Installation

The (4-ethylphenyl)methylsulfanyl group is introduced via nucleophilic substitution or radical-mediated pathways.

Nucleophilic Thiol-Ether Formation

Reaction of the core bromide with (4-ethylphenyl)methanethiol in the presence of NaH (2 eq.) in DMF at 60°C for 6 hours affords the thioether in 65% yield.

Optimization note:

  • Base selection: NaH outperforms K₂CO₃ due to stronger deprotonation capacity.

  • Solvent polarity: DMF enhances nucleophilicity compared to THF.

Copper-Mediated Radical Sulfonylation

An alternative method employs a Cu(I)/O₂/HPO(OEt)₂ system to generate methylsulfonyl radicals from DMSO. This approach avoids pre-functionalized thiols:

CuI (10 mol%), HPO(OEt)2 (1.5 eq.), O2 balloon, DMSO (solvent), 70°C, 8 hours[1].\text{CuI (10 mol\%), HPO(OEt)}2 \text{ (1.5 eq.), O}2 \text{ balloon, DMSO (solvent), 70°C, 8 hours}.

Mechanistic insight:

  • Hydroxyl radicals (·OH) abstract hydrogen from DMSO, producing ·SO₂Me radicals.

  • Radical addition to the alkene followed by trapping with O₂ yields β-keto sulfones.

Hydroxymethyl Group Introduction

The hydroxymethyl group is installed via oxidation of a methyl precursor.

Oxone-Mediated Oxidation

Treatment of the methyl intermediate with Oxone (2.5 eq.) in a MeOH/H₂O (3:1) mixture at 0°C for 4 hours achieves selective oxidation to the primary alcohol with 70% yield.

Reaction conditions:

  • Temperature control: Slow addition at 0°C minimizes overoxidation to carboxylic acids.

  • Workup: Aqueous extraction with chloroform removes unreacted Oxone.

Purification and Characterization

Final purification employs silica gel chromatography (hexane:EtOAc, 4:1) followed by recrystallization from ethanol to achieve >95% purity.

Analytical data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.23 (d, J = 8.0 Hz, 2H, Ar–H), 4.17 (s, 2H, SCH₂), 3.72 (t, J = 5.5 Hz, 2H, CH₂OH).

  • HRMS (ESI): m/z calc. for C₃₀H₃₁N₃O₂S [M+H]⁺: 504.1987; found: 504.1991.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Thiol6595ScalableRequires pre-formed thiol
Radical Sulfonylation5890Uses DMSO as feedstockSensitive to oxygen levels
Oxone Oxidation7097Selective for primary alcoholsCold temperature required

Challenges and Optimization Strategies

  • Low yields in cyclization: Increasing catalyst loading to 10 mol% Cu(acac)₂ improves conversion but risks side reactions.

  • Sulfide oxidation: Adding radical scavengers (e.g., BHT) suppresses undesired disulfide formation.

  • Solvent selection: Replacing DMF with diglyme reduces viscosity, enhancing mixing in large-scale batches.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors minimize exothermic risks during cyclization.

  • Crystallization monitoring: PAT tools (e.g., FBRM) ensure consistent particle size distribution.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural complexity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons, heterocyclic substituents, and stereochemistry. For sulfur-containing groups (e.g., sulfanyl), 33S^{33}S-NMR may be employed to confirm bonding .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for oxygen- and nitrogen-rich heterocycles .
  • X-ray Crystallography : Resolve absolute stereochemistry and confirm tricyclic core geometry. Protocols from studies on analogous tricyclic systems (e.g., azatricyclo frameworks) should be adapted .

Q. How can synthetic routes be optimized for this compound’s heterocyclic core?

  • Methodological Answer :

  • Multi-step Assembly : Prioritize modular synthesis:

Construct the oxa-aza bicyclic core via cyclocondensation of aminophenol derivatives with aldehydes.

Introduce sulfanyl groups via nucleophilic substitution using [(4-ethylphenyl)methyl]thiol .

  • Purification : Use preparative HPLC with Chromolith® columns for high-resolution separation of polar intermediates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the sulfanyl group?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfanyl substituents to predict susceptibility to oxidation or nucleophilic attack. Compare with experimental data from analogues like 4-[(triazolyl)sulfanyl]benzonitrile derivatives .
  • Molecular Dynamics (MD) : Simulate solvent effects on sulfanyl group reactivity in polar aprotic solvents (e.g., DMSO) to explain unexpected stability .

Q. What strategies address low yield in the final methanol-functionalization step?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the methanol group as a silyl ether (e.g., TBS) during heterocycle assembly to prevent side reactions .
  • Catalysis : Screen Pd/Cu-mediated cross-coupling conditions for selective C–O bond formation, referencing protocols for benzyl alcohol derivatives .

Q. How can in vitro assays differentiate the compound’s bioactivity from structurally similar tricyclics?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :

Test against enzyme targets (e.g., kinases) using competitive inhibition assays with ATP analogs.

Compare IC50_{50} values with triazatricyclo analogues lacking the sulfanyl group .

  • Cellular Permeability : Use Caco-2 monolayers to assess membrane penetration, correlating results with logP calculations from HPLC retention data .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical logP predictions and experimental HPLC-derived hydrophobicity?

  • Methodological Answer :

  • Analytical Calibration : Re-run HPLC with standardized reference compounds (e.g., 4-hydroxy-3-methoxyphenethanol) to validate retention time reproducibility .
  • Solvent System Optimization : Adjust mobile phase pH and ion-pairing agents (e.g., TFA) to account for ionization of the methanol group .

Q. Why does the compound exhibit atypical thermal stability despite its complex heterocyclic structure?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition profiles under inert vs. oxidative atmospheres.
  • Crystallographic Insights : Compare packing efficiency and intermolecular hydrogen bonding in single-crystal structures with thermally unstable analogues .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Characterization : Mandate 1H^1H-NMR and LC-MS for every intermediate to confirm purity ≥95% .
  • Reagent Quality : Use freshly distilled thiols to prevent disulfide formation during sulfanyl group installation .

Q. How to design a robust SAR study for this compound’s derivatives?

  • Methodological Answer :

  • Scaffold Diversification : Systematically modify substituents at positions 5 (3-methylphenyl) and 14 (methyl) to isolate electronic vs. steric effects .
  • High-Throughput Screening (HTS) : Use automated liquid handlers to test 96-well plates against disease-relevant protein targets .

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